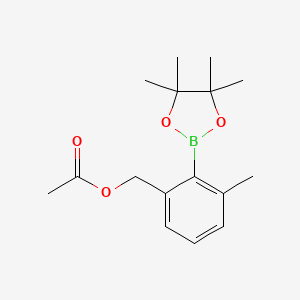

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C16H23BO4 and its molecular weight is 290.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of boronic ester, which is a valuable building block in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

Environmental factors such as pH strongly influence the action of the compound . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester plays a significant role. It is known to undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Cellular Effects

For instance, glucose-responsive hydrogels made from boronic esters have been used to control insulin release under hyperglycemic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves a radical approach in its protodeboronation . This process is paired with a Matteson–CH 2 –homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

Temporal Effects in Laboratory Settings

They are easy to purify and often even commercially available .

Metabolic Pathways

These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Actividad Biológica

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H17B O4

- Molecular Weight : 239.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases, which are crucial in various biological pathways.

- Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.

- Cellular Signaling Modulation : They may interfere with cellular signaling pathways by modulating the activity of kinases and phosphatases.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties through multiple mechanisms:

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Compounds like this compound can cause cell cycle arrest at the G1/S phase, preventing proliferation.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens.

- Mechanism : The antimicrobial effect is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

- Case Study : In vitro studies showed significant inhibition of growth in Gram-positive bacteria, including Staphylococcus aureus.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits growth of Staphylococcus | |

| Enzyme Inhibition | Inhibits serine proteases |

Comparison with Other Boronic Acid Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3-Acetoxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester | Moderate | No |

| Phenylboronic Acid Pinacol Ester | Yes | Moderate |

Case Studies

-

Anticancer Efficacy Study :

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. -

Antimicrobial Activity Assessment :

A clinical study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an antimicrobial agent.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-(acetoxymethyl)-6-methylphenylboronic acid pinacol ester typically involves the reaction of 6-methylphenylboronic acid with acetoxymethyl derivatives under specific catalytic conditions. This compound is known for its ability to undergo various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds.

Applications in Organic Synthesis

- Suzuki-Miyaura Coupling :

- Catalytic Reactions :

- Functionalization of Alkenes :

- Synthesis of Pharmaceuticals :

Case Study 1: Synthesis of Biaryl Compounds

Research demonstrated that this compound effectively facilitated the synthesis of biaryl compounds through Suzuki coupling. Yield percentages were reported to be high, often exceeding 80%, showcasing its efficiency as a coupling agent.

Case Study 2: Protodeboronation Methodology

A recent study highlighted the use of this boronic ester in a novel protodeboronation methodology that allows for selective transformations under mild conditions. This method was applied to synthesize complex natural products, providing a streamlined approach to accessing challenging synthetic targets .

Comparative Data Table

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | >80% yield |

| Catalytic Protodeboronation | Selective transformations under mild conditions | High selectivity |

| Functionalization of Alkenes | Anti-Markovnikov hydromethylation | Efficient product formation |

Propiedades

IUPAC Name |

[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-11-8-7-9-13(10-19-12(2)18)14(11)17-20-15(3,4)16(5,6)21-17/h7-9H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPUNPSIOIOENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.